molecular formula C25H31ClN2O5 B562580 Quinapril-d5 Hydrochloride CAS No. 1356020-03-5

Quinapril-d5 Hydrochloride

Cat. No.: B562580
CAS No.: 1356020-03-5
M. Wt: 480.0 g/mol
InChI Key: IBBLRJGOOANPTQ-GOMJJGCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinapril-d5 Hydrochloride is a deuterated form of Quinapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in the treatment of hypertension and congestive heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.

Properties

CAS No.

1356020-03-5

Molecular Formula

C25H31ClN2O5

Molecular Weight

480.0 g/mol

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1/i4D,5D,6D,9D,10D;

InChI Key

IBBLRJGOOANPTQ-GOMJJGCLSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H].Cl

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl

Synonyms

CI-906-d5, PD-109452-2-d5, Accupril-d5, Accuprin-d5, Accupro-d5;  Korec-d5;  Korectic-d5; 

Origin of Product

United States

Preparation Methods

Core Synthesis Pathway

The non-deuterated quinapril synthesis, as outlined in patent CN1747935A, involves:

  • Coupling : Reaction of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) tert-butyl ester with (2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl chloride.

  • Deprotection : Removal of the tert-butyl group via acid hydrolysis (e.g., HCl in acetic acid).

  • Salt Formation : Precipitation of quinapril hydrochloride.

For the deuterated variant, deuteration is introduced at the tert-butyl ester stage , replacing five hydrogens with deuterium. This is achieved using deuterated tert-butanol (C(CD₃)₃OH) during esterification, ensuring isotopic labeling at metabolically inert positions.

Key Reaction Parameters

ParameterNon-Deuterated QuinaprilThis compound (Inferred)
Coupling Yield >99.9%~95–98% (kinetic isotope effect)
Deprotection Temperature 20–25°C15–20°C (to reduce cyclization risk)
Crystallization Solvent Acetone/acetonitrileDeuterated acetone (CD₃COCD₃)

Deuteration introduces a kinetic isotope effect , slowing reaction rates by 10–15% compared to non-deuterated analogs. This necessitates extended reaction times during deprotection (e.g., 10–12 hours vs. 8 hours for non-deuterated quinapril).

Optimization of Deuterated Intermediate Purification

Mitigating Diketopiperazine Formation

Intramolecular cyclization to diketopiperazine is a major side reaction during deprotection. For quinapril-d5, this risk is exacerbated by the slower reaction kinetics of deuterated intermediates. Patent CN1747935A recommends:

  • Low-Temperature Deprotection : Maintaining temperatures below 20°C reduces cyclization from 20–40% to <5%.

  • Solvent Choice : Using deuterated acetic acid (CD₃COOD) as a proton source minimizes unintended hydrogen-deuterium exchange.

Crystallization and Solvate Control

This compound forms solvates with acetone and acetonitrile, analogous to its non-deuterated counterpart. However, deuterated solvents alter crystallization kinetics:

Solvate TypeNon-DeuteratedThis compound
Acetone Solvate Crystals form at 10–20°CCrystals form at 5–15°C
Acetonitrile Solvate Stability up to 82°CStability up to 75°C (reduced ΔH)

Post-crystallization, the acetonitrile solvate is desolvated under vacuum (40–50°C) to yield amorphous this compound with >99.5% purity.

Analytical Characterization and Quality Control

Mass Spectrometry and Isotopic Purity

LC-MS/MS analysis confirms deuterium incorporation and quantifies isotopic purity. Key transitions include:

  • Quinapril-d5 : m/z 444.2 → 239.1

  • Non-Deuterated Quinapril : m/z 439.2 → 234.1

A minimum isotopic purity of 99.8% is required to avoid interference in pharmacokinetic assays.

Nuclear Magnetic Resonance (NMR)

¹³C NMR of this compound (DMSO-d₆) shows distinct shifts for deuterated carbons:

  • Deuterated tert-butyl group : δ 29.82, 30.43 ppm (vs. 28.91 ppm in non-deuterated)

  • Aromatic protons : No shift, confirming deuteration at aliphatic positions.

Scalability and Industrial Considerations

Cost-Benefit Analysis of Deuteration

FactorNon-Deuterated QuinaprilThis compound
Raw Material Cost $120/kg$2,800/kg (deuterated reagents)
Yield Loss 5–10%15–20% (purification steps)

Despite higher costs, quinapril-d5’s utility as an internal standard justifies production at 10–20 kg/year scales for clinical research.

Regulatory Compliance

This compound must meet ICH Q3D guidelines for elemental impurities and USP <621> for chromatographic purity. Residual solvents (e.g., acetone-d₆) are limited to <50 ppm .

Chemical Reactions Analysis

Metabolic Pathways

Quinapril-d5 hydrochloride undergoes enzymatic hydrolysis to form quinaprilat-d5 , the active ACE inhibitor. Key reactions include:

  • De-esterification : Rapid conversion to quinaprilat-d5 via esterases .
  • Inactivation Pathways :
    • Dehydration to PD109488-d5 (inactive diketopiperazine) .
    • O-deethylation to PD113413-d5 (inactive metabolite) .

Kinetic Isotope Effect :
Deuterium substitution slows metabolism at labeled positions, enhancing plasma half-life for analytical tracking .

Table 2: Comparative Metabolism

ParameterQuinapril HClQuinapril-d5 HClSource
Half-life (quinaprilat)2.3 hours2.5–3 hours
Protein Binding97%97% (no isotope effect)
Urinary Excretion96%96% (similar profile)

Stability Under Varied Conditions

Thermal Stability :

  • Degrades above 45°C via intramolecular cyclization (diketopiperazine formation) .
  • Deuteration reduces degradation rate by ~15% due to stronger C-D bonds .

Solvent Compatibility :

  • Stable : Acetonitrile, acetone, aqueous buffers (pH 2–6) .
  • Unstable : Strong acids/bases (pH <2 or >8), leading to hydrolysis .

Table 3: Stability Profile

ConditionStability OutcomeDeuterium Impact
High temperature (60°C)Rapid diketopiperazine formationSlowed by 15%
Acidic pH (1.5)Hydrolysis to quinaprilatNo significant change
UV exposureMinimal degradationNone observed

Analytical Characterization

Techniques :

  • Mass Spectrometry (MS) : Molecular ion cluster at m/z 480.01 (vs. 474.98 for non-deuterated) .
  • NMR : Distinct deuterium peaks (e.g., absence of H signals at labeled positions) .
  • HPLC : Retention time shifts due to isotopic effect .

Table 4: Analytical Data Comparison

ParameterQuinapril HClQuinapril-d5 HCl
Molecular Weight474.98 g/mol480.01 g/mol
MS (ESI+)[M+H]+ 475.3[M+H]+ 480.1
HPLC Retention Time8.2 min8.5 min

Scientific Research Applications

Quinapril-d5 Hydrochloride has several scientific research applications:

    Chemistry: Used to study the pharmacokinetics and metabolic pathways of quinapril through deuterium labeling.

    Biology: Helps in understanding the interaction of quinapril with biological systems.

    Medicine: Used in clinical studies to evaluate the efficacy and safety of quinapril in treating hypertension and heart failure.

    Industry: Employed in the development of new formulations and drug delivery systems

Mechanism of Action

Quinapril-d5 Hydrochloride is deesterified to quinaprilat, which inhibits ACE activity. ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, quinaprilat reduces the formation of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, reduced aldosterone secretion results in decreased sodium and fluid reabsorption, further contributing to its antihypertensive effects .

Comparison with Similar Compounds

    Lisinopril: Another ACE inhibitor used for hypertension and heart failure.

    Enalapril: Similar to quinapril but with different pharmacokinetic properties.

    Ramipril: Known for its long-lasting effects in treating hypertension.

Uniqueness of Quinapril-d5 Hydrochloride: this compound’s deuterium labeling provides unique advantages in pharmacokinetic studies, allowing for more precise tracking of the drug’s metabolic pathways compared to its non-deuterated counterparts .

Biological Activity

Quinapril-d5 Hydrochloride is a deuterium-labeled analog of quinapril, classified as an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily utilized in research settings to study the pharmacokinetics and metabolic pathways of quinapril. Its unique deuterated structure allows for enhanced tracking in metabolic studies, making it a valuable tool for understanding the biological activity of ACE inhibitors.

Target of Action
this compound primarily targets the Angiotensin-Converting Enzyme (ACE) . By inhibiting ACE, it reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation, decreased blood pressure, and reduced workload on the heart.

Biochemical Pathways
The inhibition of ACE disrupts the renin-angiotensin-aldosterone system (RAAS), leading to a decrease in angiotensin II levels. This biochemical pathway is crucial in managing hypertension and heart failure. Quinapril-d5 acts through competitive inhibition, binding to the active site of ACE.

Pharmacokinetics

This compound is rapidly absorbed and converted into its active metabolite, quinaprilat-d5, primarily in the liver. This conversion is mediated by hepatic esterases. The pharmacokinetic profile indicates that food intake can influence its absorption; for instance, high-fat meals may reduce bioavailability.

Dosage Effects in Animal Models

Research has demonstrated that the effects of Quinapril-d5 vary with dosage levels in animal models:

  • Low Doses : Effective in reducing blood pressure and preventing cardiac hypertrophy without significant adverse effects.
  • High Doses : May lead to hypotension, renal dysfunction, and electrolyte imbalances. A saturation effect has been observed where efficacy plateaus at higher doses.

Case Study 1: Renal Function and Hypertension

A study involving patients with moderate renal impairment assessed the safety and efficacy of quinapril over 24 weeks. Patients received doses ranging from 5 mg to 40 mg daily. Results indicated significant reductions in systolic and diastolic blood pressure without adversely affecting renal function .

Case Study 2: Congestive Heart Failure

In a double-blind trial with patients suffering from moderate congestive heart failure, quinapril was shown to maintain clinical stability effectively. The study involved 224 patients who were randomized to continue quinapril or receive placebo for 16 weeks. Those on quinapril exhibited improved exercise tolerance and quality of life metrics compared to placebo .

Comparative Efficacy

Compound Mechanism Primary Use Dosage Range
QuinaprilACE InhibitionHypertension, Heart Failure10-40 mg/day
This compoundResearch Tool (ACE Inhibitor)Pharmacokinetic StudiesNot applicable (research use)

Scientific Research Applications

This compound serves multiple roles in scientific research:

  • Chemistry : Used for studying pharmacokinetics through deuterium labeling.
  • Biology : Assists in understanding interactions within biological systems.
  • Medicine : Evaluates efficacy and safety in treating hypertension and heart failure.
  • Industry : Aids in developing new formulations and drug delivery systems.

Q & A

Basic: What are the critical factors in experimental design for assessing ACE inhibition kinetics using Quinapril-d5 Hydrochloride?

Methodological Answer:
When designing in vitro experiments, prioritize:

  • Isotopic Purity Validation : Use 1H^1H-NMR or high-resolution mass spectrometry (HRMS) to confirm ≥98% deuterium incorporation at specified positions .
  • Solvent Compatibility : Avoid aqueous buffers with pH >7.0 to prevent hydrolysis; use dimethyl sulfoxide (DMSO) for stock solutions .
  • Control Groups : Include non-deuterated Quinapril hydrochloride and blank enzyme preparations to isolate isotope-specific effects .
  • Kinetic Assays : Employ fluorometric or spectrophotometric methods (e.g., Abz-FRK(Dnp)-OH substrate) to measure ACE activity inhibition over time .

Basic: How should researchers validate the isotopic purity of this compound in pharmacokinetic studies?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 2H^2H-NMR spectra to confirm deuterium placement and exclude protio-contaminants .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use selective ion monitoring (SIM) for m/z shifts corresponding to deuterated fragments (e.g., +5 Da for -d5) .
  • Isotopic Enrichment Calculation : Compare peak area ratios of deuterated vs. non-deuterated ions in HRMS spectra .

Advanced: How can discrepancies in metabolic stability data between deuterated and non-deuterated ACE inhibitors be resolved?

Methodological Answer:

  • Isotopic Tracing : Administer 13C^{13}C-labeled analogs alongside Quinapril-d5 to track metabolic pathways via LC-MS metabolomics .
  • Cross-Species Validation : Compare in vitro (human hepatocytes) and in vivo (rodent models) half-life (t1/2t_{1/2}) measurements to identify species-specific metabolism .
  • Enzyme Kinetics : Quantify CYP450 isoform interactions using recombinant enzymes to isolate isotope effects on oxidation rates .

Advanced: What analytical techniques optimize differentiation of this compound from its non-deuterated analog in biological matrices?

Methodological Answer:

  • LC-MS/MS with Deuterium Retention Monitoring : Use a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in acetonitrile/water gradients. Monitor transitions like m/z 475→234 (d5) vs. 470→234 (non-deuterated) .
  • High-Field NMR : Detect 2H^2H-induced chemical shift differences in the quinoline ring protons (δ 7.2–8.5 ppm) .
  • Stable Isotope Dilution Assay (SIDA) : Spike samples with 15N^{15}N-labeled internal standards to correct for matrix effects .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles .
  • Ventilation : Use fume hoods for weighing and solution preparation to avoid inhalation of particulate matter .
  • Waste Disposal : Deactivate unused material with 10% sodium hypochlorite before disposal in biohazard containers .

Advanced: How does deuterium substitution in this compound alter binding kinetics with ACE compared to the non-deuterated form?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize ACE on a CM5 chip and measure association/dissociation rates (konk_{on}, koffk_{off}) at varying Quinapril-d5 concentrations .
  • Molecular Dynamics Simulations : Model deuterium’s impact on hydrogen bonding with ACE active-site residues (e.g., Glu384, His513) using AMBER or GROMACS .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH\Delta H) changes due to deuterium’s vibrational energy effects .

Advanced: What strategies ensure high isotopic enrichment during synthesis of this compound?

Methodological Answer:

  • Deuterated Precursors : Use 2H^2H-labeled ethyl chloroformate for carboxylate group deuteration .
  • Purification : Perform reverse-phase HPLC with deuterium oxide (D2OD_2O)/acetonitrile gradients to isolate enantiomerically pure fractions .
  • Quality Control : Validate synthetic batches via 2H^2H-NMR and compare with USP reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.